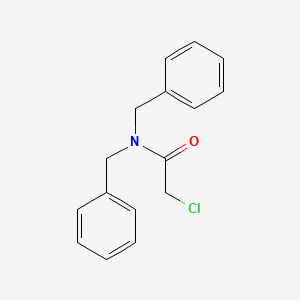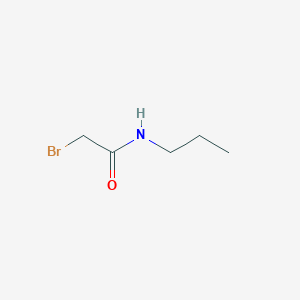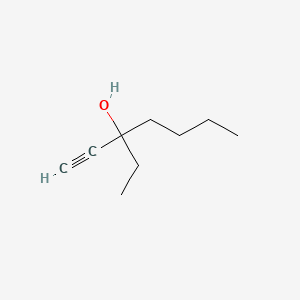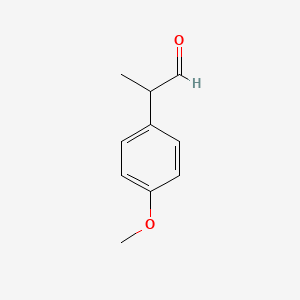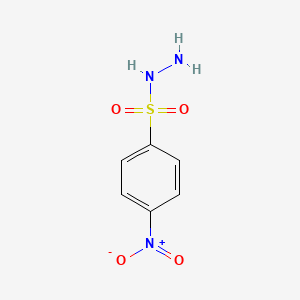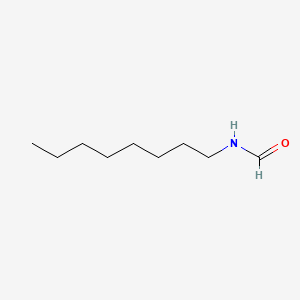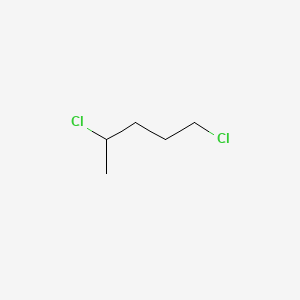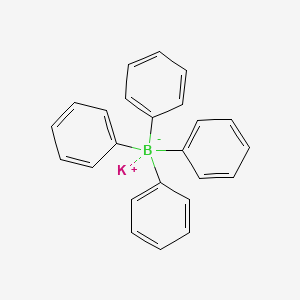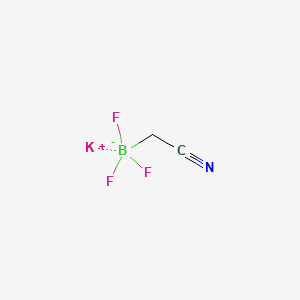
(2-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(3,5-二甲基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is a complex organic molecule featuring a methanone group linked to a phenyl ring substituted with a 2,5-dihydro-1H-pyrrol-1-ylmethyl group and a 3,5-dimethylphenyl group
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for diseases such as cancer, due to its ability to interact with biological targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the maleimide group in similar compounds can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown to affect various biological pathways related to their wide range of biological activities .
Pharmacokinetics
It is known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, indicating that they could have various molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
-
Step 1: Synthesis of 2,5-Dihydro-1H-pyrrole
Reagents: 1,4-diketone, ammonia
Conditions: The reaction typically involves heating the 1,4-diketone with ammonia in the presence of a catalyst such as zinc chloride to form the 2,5-dihydro-1H-pyrrole ring.
-
Step 2: Formation of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)
Reagents: 2-bromomethylphenyl, 2,5-dihydro-1H-pyrrole
Conditions: This step involves a nucleophilic substitution reaction where the bromomethyl group is replaced by the 2,5-dihydro-1H-pyrrole group under basic conditions.
-
Step 3: Coupling with 3,5-Dimethylbenzoyl Chloride
Reagents: 3,5-dimethylbenzoyl chloride, (2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)
Conditions: The final step involves an acylation reaction where the 3,5-dimethylbenzoyl chloride reacts with the intermediate to form the final compound. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrrole ring.
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of a ketone or carboxylic acid derivative.
-
Reduction: : The compound can be reduced, especially at the carbonyl group.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction results in the formation of an alcohol derivative.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, sulfonating agents.
Products: Substituted aromatic compounds depending on the reagent used.
相似化合物的比较
Similar Compounds
- (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methylphenyl)methanone
- (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
Uniqueness
The unique combination of the 2,5-dihydro-1H-pyrrol-1-ylmethyl group and the 3,5-dimethylphenyl group in the compound provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-8,11-13H,9-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKUEYPQQCFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643937 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-35-4 |
Source


|
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
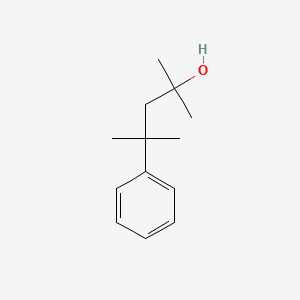
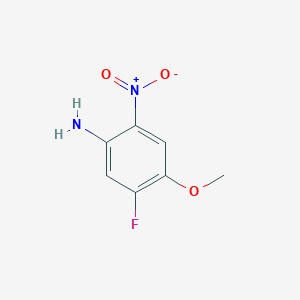

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
